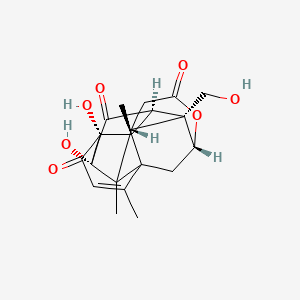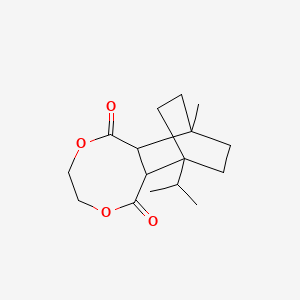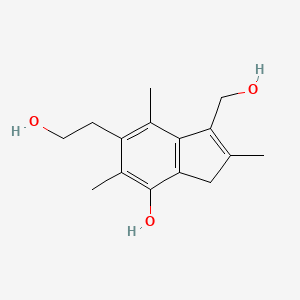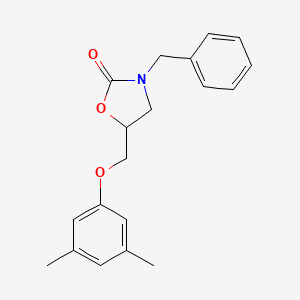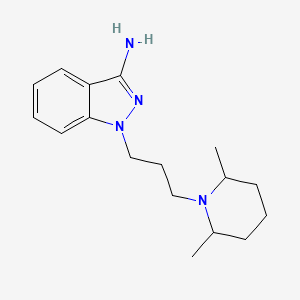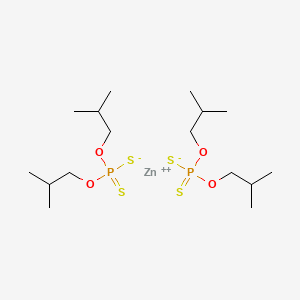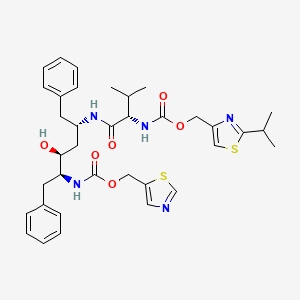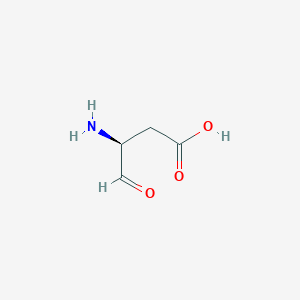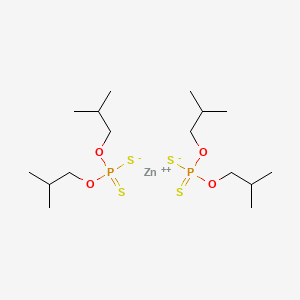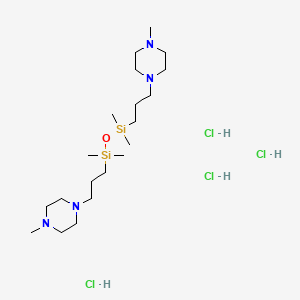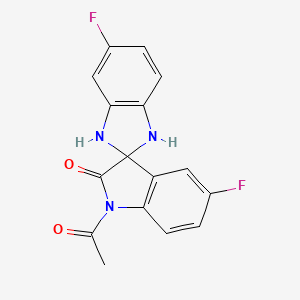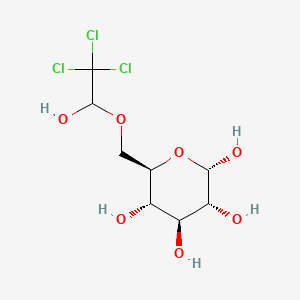
6-O-(2,2,2-Trichloro-1-hydroxyethyl)-alpha-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,3R,4S,5S,6R)-6-((2,2,2-Trichloro-1-hydroxyethoxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol is a complex organic molecule characterized by its multiple chiral centers and the presence of a trichloro-substituted hydroxyethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-6-((2,2,2-Trichloro-1-hydroxyethoxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol typically involves the following steps:
Starting Material: The synthesis begins with a suitable tetrahydro-2H-pyran derivative.
Introduction of the Trichloro Group: The trichloro group is introduced via a nucleophilic substitution reaction using trichloroacetaldehyde.
Formation of the Hydroxyethoxy Group: The hydroxyethoxy group is formed through an etherification reaction with ethylene glycol under acidic conditions.
Final Assembly: The final compound is assembled through a series of protection and deprotection steps to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the trichloro group, potentially converting it to a dichloro or monochloro derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloro group, where one or more chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dichloro or monochloro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple chiral centers make it a valuable intermediate in the synthesis of stereochemically complex compounds.
Biology
In biological research, the compound can be used to study the effects of trichloro-substituted compounds on biological systems. Its unique structure may interact with specific enzymes or receptors, providing insights into their function.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects.
Industry
In industry, the compound can be used as a precursor for the synthesis of other valuable chemicals. Its trichloro group makes it a useful intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism of action of (2S,3R,4S,5S,6R)-6-((2,2,2-Trichloro-1-hydroxyethoxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The trichloro group may play a key role in these interactions, potentially forming covalent bonds with nucleophilic residues in the target protein. The hydroxyethoxy group may also contribute to the binding affinity and specificity of the compound.
相似化合物的比较
Similar Compounds
(2S,3R,4S,5S,6R)-6-((2,2,2-Trichloro-1-hydroxyethoxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol: The parent compound.
(2S,3R,4S,5S,6R)-6-((2,2,2-Dichloro-1-hydroxyethoxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol: A similar compound with one less chlorine atom.
(2S,3R,4S,5S,6R)-6-((2,2,2-Monochloro-1-hydroxyethoxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol: A similar compound with two less chlorine atoms.
Uniqueness
The uniqueness of (2S,3R,4S,5S,6R)-6-((2,2,2-Trichloro-1-hydroxyethoxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol lies in its specific combination of functional groups and stereochemistry. The presence of the trichloro group, in particular, distinguishes it from other similar compounds and may confer unique reactivity and biological activity.
属性
CAS 编号 |
46893-65-6 |
|---|---|
分子式 |
C8H13Cl3O7 |
分子量 |
327.5 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-6-[(2,2,2-trichloro-1-hydroxyethoxy)methyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C8H13Cl3O7/c9-8(10,11)7(16)17-1-2-3(12)4(13)5(14)6(15)18-2/h2-7,12-16H,1H2/t2-,3-,4+,5-,6+,7?/m1/s1 |
InChI 键 |
MNJXCNJRTAOSBH-MYXNHXMWSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)OC(C(Cl)(Cl)Cl)O |
规范 SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OC(C(Cl)(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



